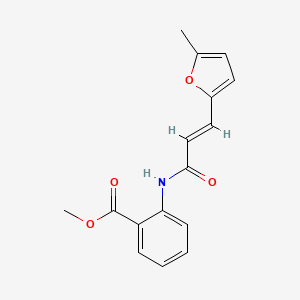

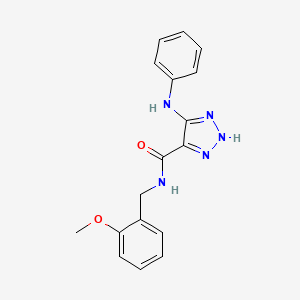

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in the synthesis of other compounds.

Applications De Recherche Scientifique

Polymerization and Material Science

Research in the field of polymerization has explored monosubstituted acrylamides with amino acid moieties for creating polymers with controlled molecular weight and low polydispersity. For instance, homopolymers of N-acryloyl-l-phenylalanine methyl ester have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, resulting in polymers with enhanced isotacticity and potential applications in biocompatible materials (Mori, Sutoh, & Endo, 2005).

Photostability of Pesticides

In agriculture, the photostability of pesticides such as emamectin benzoate has been improved through the synthesis of acrylate-type polymeric nanoparticles. This innovation not only enhances the pesticide's photostability but also its insecticidal effects, demonstrating a novel approach to safeguarding crop protection agents against degradation by sunlight (Shang et al., 2013).

Organic Synthesis and Medicinal Chemistry

Novel synthetic pathways have been developed for potential anti-cancer agents, such as substituted benzamides and benzoates, demonstrating the utility of acrylamide derivatives in creating compounds with significant anti-proliferative activity (Soni et al., 2015). Additionally, Diels–Alder reactions involving furan and acrylic acid derivatives have been employed to synthesize benzoic acid, showcasing the application of these reactions in generating valuable chemical products from biomass-derived materials (Mahmoud et al., 2015).

Advanced Materials and Sensing Technologies

Research has also focused on developing biocompatible macromolecular luminogens for the selective sensing and removal of metal ions such as Fe(III) and Cu(II). These studies leverage the properties of acrylamide derivatives to create polymers that can be used in environmental monitoring and remediation (Dutta et al., 2020).

Propriétés

IUPAC Name |

methyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11-7-8-12(21-11)9-10-15(18)17-14-6-4-3-5-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIHYQQFGKPRMA-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)

![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)